1-Hydroxy-1,3-diazinan-2-one

Description

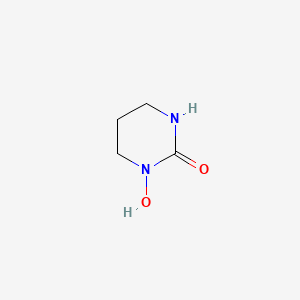

Structure

2D Structure

3D Structure

Properties

CAS No. |

63656-07-5 |

|---|---|

Molecular Formula |

C4H8N2O2 |

Molecular Weight |

116.12 g/mol |

IUPAC Name |

1-hydroxy-1,3-diazinan-2-one |

InChI |

InChI=1S/C4H8N2O2/c7-4-5-2-1-3-6(4)8/h8H,1-3H2,(H,5,7) |

InChI Key |

AZQHADGGORTLAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)N(C1)O |

Origin of Product |

United States |

Synthetic Pathways to 1 Hydroxy 1,3 Diazinan 2 One and Its Structural Analogues

Strategies for the Construction of the 1,3-Diazinan-2-one Ring

The formation of the 1,3-diazinan-2-one ring, a cyclic urea (B33335), is a key step in the synthesis of the target compound and its analogues. This can be achieved through several established and emerging synthetic methodologies.

Cyclocondensation and Cyclization Reactions for Diazinan-2-one Formation

Cyclocondensation reactions are a cornerstone for the synthesis of heterocyclic systems, including 1,3-diazinan-2-ones. These reactions typically involve the condensation of a 1,3-diamine with a carbonyl-containing compound. For instance, the reaction of a 1,3-diamine with phosgene (B1210022) or its equivalents, such as carbonyldiimidazole, can lead to the formation of the cyclic urea ring. organic-chemistry.org A classic approach is the reaction of 1,3-diaminopropane (B46017) derivatives with a suitable carbonyl source.

Another powerful strategy involves intramolecular cyclization. For example, a molecule containing both an amine and a carbamate (B1207046) or isocyanate functionality separated by a three-carbon chain can undergo intramolecular cyclization to form the 1,3-diazinan-2-one ring. The use of multicomponent reactions (MCRs) has also gained traction, allowing for the one-pot synthesis of complex heterocyclic structures from three or more starting materials, which can be adapted for the synthesis of pyrimidin-2(1H)-ones. ajgreenchem.com

Furthermore, catalyst-controlled vicinal amino- versus oxy-acetoxylation of alkenes with an ambident urea nucleophile provides a divergent route to cyclic ureas. acs.org The choice of catalyst can direct the reaction towards the desired cyclic urea product.

A variety of reaction conditions and catalysts have been explored to optimize these cyclization processes. For example, zirconium(IV)-catalyzed exchange processes have been shown to be effective for urea synthesis, sometimes accelerated by microwave irradiation. organic-chemistry.org

Table 1: Examples of Cyclocondensation/Cyclization Reactions for 1,3-Diazinan-2-one Ring Formation

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,3-Diamine Derivative | Phosgene or equivalent | 1,3-Diazinan-2-one | organic-chemistry.org |

| Alkene with Urea Tether | PhI(OAc)₂ | Cyclic Urea | acs.org |

| 1,3-Dicarbonyl Compound | Urea | Pyrimidin-2(1H)-one | ajgreenchem.com |

| Amine | Dialkyl Carbonate | Carbamate/Urea | organic-chemistry.org |

Derivatization of Pre-existing Nitrogen-Containing Heterocycles

An alternative approach to constructing the 1,3-diazinan-2-one scaffold is through the chemical modification of pre-existing nitrogen-containing heterocyclic rings. openmedicinalchemistryjournal.commdpi.commdpi.com This can involve ring expansion, ring contraction, or rearrangement reactions. For example, a five-membered heterocyclic ring could potentially be expanded to the six-membered 1,3-diazinan-2-one system under specific reaction conditions.

The functionalization of existing heterocycles allows for the introduction of diverse substituents and the creation of a library of analogues. openmedicinalchemistryjournal.com This strategy is particularly useful when the starting heterocycle is readily available. The development of new methods for the synthesis and derivatization of nitrogen heterocycles is an active area of research. mdpi.commdpi.com

Regioselective Introduction of the 1-Hydroxy Group

The introduction of a hydroxyl group at the N1-position of the 1,3-diazinan-2-one ring requires careful regioselective control. Direct hydroxylation of the N-H bond can be challenging. One potential strategy involves the use of N-alkoxyurea precursors. For instance, unsaturated N-alkoxyureas can undergo chemoselective iodine(III)-mediated radical or cationic cyclizations to yield cyclic N-hydroxylated ureas. acs.org

Another approach could involve the use of directing groups to guide the hydroxylation to the desired nitrogen atom. While not directly demonstrated for 1-hydroxy-1,3-diazinan-2-one, copper-promoted hydroxylation reactions using directing groups have been successful in other systems. nih.gov

The synthesis of related N-hydroxy compounds, such as 2-hydroxy-1,3,5-benzenetricarbaldehyde, has been achieved in a one-step process, suggesting that direct hydroxylation strategies can be viable under specific conditions. researchgate.net

Stereocontrolled Synthesis of Chiral this compound Derivatives

The synthesis of chiral this compound derivatives, where stereocenters are present on the ring or its substituents, necessitates stereocontrolled synthetic methods. nih.gov Enantioselective organocatalysis has emerged as a powerful tool for the synthesis of chiral cyclic ureas. For example, a C2-symmetric BisAmidine (BAM) catalyst has been used to synthesize enantioenriched 5- and 6-membered cyclic ureas from allylic amines and an isocyanate. nih.gov This methodology could potentially be adapted for the synthesis of chiral 1-hydroxy-1,3-diazinan-2-ones.

Stereocontrolled synthesis often relies on the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. d-nb.info For instance, the synthesis of chiral syn-1,3-diol derivatives has been achieved through a one-pot diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols. nih.gov Such strategies, which establish stereocenters with high fidelity, could be integrated into the synthesis of chiral this compound analogues.

Furthermore, methods for the stereocontrolled 1,3-nitrogen migration to access chiral α-amino acids demonstrate the potential for highly regio- and enantioselective transformations that could be conceptually applied to related nitrogen-containing heterocycles. dicp.ac.cnnih.gov

Table 2: Key Strategies for Stereocontrolled Synthesis

| Strategy | Key Feature | Potential Application | Reference |

| Enantioselective Organocatalysis | Use of chiral catalysts (e.g., BAM) | Synthesis of enantioenriched cyclic ureas | nih.gov |

| Diastereoselective Cyclization | Use of chiral starting materials (e.g., chiral homoallylic alcohols) | Formation of chiral diol derivatives | nih.gov |

| Stereocontrolled Rearrangements | Controlled migration of functional groups | Access to chiral amino acids | dicp.ac.cnnih.gov |

Green Chemistry Principles and Sustainable Methodologies in Synthesis

The application of green chemistry principles is increasingly important in the synthesis of all chemical compounds, including this compound and its derivatives. acs.org This involves the use of environmentally benign solvents, catalysts, and reaction conditions to minimize waste and energy consumption. semanticscholar.orgrasayanjournal.co.in

Key green chemistry approaches relevant to the synthesis of cyclic ureas include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product. acs.org

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. acs.org Zirconium(IV)-catalyzed processes for urea synthesis are an example of this. organic-chemistry.org

Alternative Energy Sources: Employing methods like microwave irradiation to reduce reaction times and energy usage. organic-chemistry.org

Solvent-Free Reactions: Conducting reactions without a solvent to reduce environmental impact. ajgreenchem.com

Multicomponent Reactions (MCRs): Combining multiple reaction steps into a single pot to save time, energy, and reduce waste. ajgreenchem.com

Use of Renewable Feedstocks: Exploring starting materials derived from renewable sources.

For example, electrochemical methods for urea synthesis from CO2 and amines are being explored as a green alternative to traditional energy-intensive processes. nih.gov Mechanochemical synthesis using ball milling is another sustainable approach that can facilitate reactions under mild conditions. acs.org The use of water as a solvent in "on-water" reactions for the synthesis of ureas also represents a sustainable and chemoselective method. organic-chemistry.org

Table 3: Application of Green Chemistry Principles in Urea Synthesis

| Green Chemistry Principle | Application Example | Benefit | Reference |

| Catalysis | Zirconium(IV)-catalyzed urea synthesis | Reduced waste, higher efficiency | organic-chemistry.org |

| Alternative Energy | Microwave-assisted synthesis | Reduced reaction times | organic-chemistry.org |

| Solvent-Free Conditions | MCR for pyrimidin-2(1H)-ones | Reduced solvent waste, simpler work-up | ajgreenchem.com |

| Use of CO₂ | Electrochemical synthesis of ureas | Utilization of a greenhouse gas | nih.gov |

| Mechanochemistry | Ball milling for urea synthesis | Reduced energy consumption, mild conditions | acs.org |

| Green Solvents | "On-water" synthesis of ureas | Environmentally benign, simple product isolation | organic-chemistry.org |

Reactivity and Transformations of the 1 Hydroxy 1,3 Diazinan 2 One Scaffold

Reactions Involving the N-Hydroxyl Moiety

The N-hydroxyl group is a key functional feature of 1-Hydroxy-1,3-diazinan-2-one, and it is expected to undergo a variety of transformations characteristic of hydroxylamines.

Oxidation: The N-hydroxyl group can be oxidized to form a nitrone or other oxidized species. The specific product would depend on the oxidizing agent and reaction conditions employed. Anodic oxidation of N-hydroxy- and N-alkoxy-ureas has been shown to lead to cleavage of the carbon-nitrogen bond.

Alkylation and Acylation: The oxygen of the N-hydroxyl group is nucleophilic and can be alkylated or acylated. Alkylation with alkyl halides or other electrophiles would yield the corresponding N-alkoxy-1,3-diazinan-2-one derivatives. Similarly, acylation with acyl chlorides or anhydrides would produce N-acyloxy derivatives. Such reactions are common for N-hydroxy compounds.

Esterification: In the presence of a suitable acid catalyst, the N-hydroxyl group could potentially undergo esterification with carboxylic acids to form N-ester derivatives.

Reactivity of the Diazinan-2-one Carbonyl Group

The carbonyl group within the cyclic urea (B33335) structure is a site for nucleophilic attack.

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This could lead to the formation of a tetrahedral intermediate, which could then be protonated to yield a hemiaminal-like structure. The reactivity of the carbonyl group is influenced by the electronic effects of the adjacent nitrogen atoms.

Reduction: The carbonyl group can be reduced to a methylene (B1212753) group (CH2) or to a hydroxyl group, depending on the reducing agent used. Strong reducing agents like lithium aluminum hydride (LiAlH4) could potentially reduce the carbonyl to a methylene group, while milder reagents like sodium borohydride (B1222165) (NaBH4) would likely yield the corresponding alcohol, 1-hydroxy-1,3-diazinan.

Electrophilic and Nucleophilic Substitutions on the Diazinan Ring System

The diazinan ring itself can be a target for substitution reactions, although its reactivity is influenced by the presence of the carbonyl and N-hydroxyl groups.

Electrophilic Substitution: The nitrogen atoms of the urea moiety are generally poor nucleophiles due to the delocalization of their lone pairs into the carbonyl group. However, under certain conditions, electrophilic substitution at the nitrogen atoms might be possible, particularly at the N3 position which is not substituted with the hydroxyl group.

Nucleophilic Substitution: The potential for nucleophilic substitution on the ring is less straightforward. In derivatives with appropriate leaving groups on the carbon atoms of the ring, nucleophilic substitution could occur. However, for the parent compound, this type of reactivity is not expected to be a primary pathway.

Functionalization Strategies for Expanded Chemical Diversity

The development of functionalization strategies is key to creating a library of derivatives from the this compound scaffold for various applications.

Derivatization of the N-Hydroxyl Group: As mentioned, the N-hydroxyl group is a prime handle for functionalization through alkylation, acylation, and other reactions to introduce a wide range of substituents.

Modification of the Carbonyl Group: Conversion of the carbonyl group to a thiocarbonyl (thione) or an imine would significantly alter the electronic properties and reactivity of the ring system, providing access to new classes of derivatives.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the cyclic urea structure could potentially undergo ring-opening reactions, for instance, through hydrolysis of the urea functionality. Rearrangement reactions, known for other heterocyclic systems, could also be explored to generate novel scaffolds.

Mechanistic Elucidation of Reactions Involving 1 Hydroxy 1,3 Diazinan 2 One

Detailed Reaction Mechanism Investigations in Synthetic Pathways

The synthesis of 1-Hydroxy-1,3-diazinan-2-one would likely involve the cyclization of a precursor such as 1,3-diaminopropan-2-ol with a carbonyl source like phosgene (B1210022) or a phosgene equivalent. A plausible mechanistic pathway for such a synthesis would proceed through a step-wise addition-elimination process.

Hypothetical Synthetic Mechanism:

Nucleophilic Attack: The primary amine of a suitable N-hydroxy-1,3-diaminopropane derivative would initiate a nucleophilic attack on the electrophilic carbonyl carbon of a reagent like ethyl chloroformate.

Intermediate Formation: This would form a tetrahedral intermediate.

Elimination & Carbodiimide Formation: Subsequent elimination of a leaving group (e.g., chloride) would yield a carbamate (B1207046) intermediate.

Intramolecular Cyclization: An intramolecular nucleophilic attack by the second nitrogen atom onto the carbonyl carbon would lead to the formation of the six-membered ring.

Proton Transfer: Final proton transfers would result in the stable this compound product.

Computational studies, such as Density Functional Theory (DFT), would be invaluable in mapping the potential energy surface of this reaction, identifying transition states, and calculating activation barriers for each step. nih.gov

Kinetic Studies and Rate Law Determination for Relevant Transformations

To date, no specific kinetic studies or rate law determinations for reactions involving this compound have been published. For a typical transformation, such as its hydrolysis or reaction with an electrophile, kinetic analysis would be essential to understand the reaction mechanism.

A general approach to studying the kinetics of a hypothetical reaction, such as acid-catalyzed hydrolysis, would involve:

Monitoring Reactant/Product Concentration: Using techniques like HPLC or NMR spectroscopy to monitor the concentration of this compound over time under various conditions (e.g., different pH, temperatures). researchgate.net

Determining Reaction Order: By analyzing the change in reaction rate with respect to the concentration of the reactant and catalyst, the order of the reaction can be determined. For many multi-step reactions, the process can be modeled to determine the number of rate-limiting steps. nih.gov

Rate Law Formulation: The experimental data would be used to formulate a rate law, such as: Rate = k[this compound]^x[H+]^y.

The following table illustrates hypothetical kinetic data for a first-order degradation process.

| Time (hours) | Concentration of this compound (M) | ln[Concentration] |

| 0 | 0.100 | -2.303 |

| 1 | 0.085 | -2.465 |

| 2 | 0.072 | -2.631 |

| 4 | 0.052 | -2.957 |

| 6 | 0.038 | -3.270 |

This table is illustrative and not based on experimental results.

From such data, a plot of ln[Concentration] versus time would yield a straight line for a first-order reaction, with the slope providing the rate constant (k). mdpi.com

Identification and Characterization of Reaction Intermediates

The identification of transient intermediates is crucial for confirming a proposed reaction mechanism. For reactions involving this compound, potential intermediates could include protonated species, tetrahedral intermediates, or radical species depending on the reaction conditions.

Techniques for identifying and characterizing these intermediates include:

Spectroscopic Methods: Low-temperature NMR or UV-Vis spectroscopy can sometimes be used to observe and characterize unstable intermediates.

Trapping Experiments: Introducing a trapping agent that reacts specifically with a suspected intermediate can provide indirect evidence for its existence. researchgate.net

Mass Spectrometry: Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can detect charged intermediates directly from the reaction mixture. researchgate.net

In the reductive amination of related α-hydroxy ketones, imines and enamines are key intermediates that are subsequently hydrogenated. fkit.hr Similarly, reactions of this compound might involve analogous transient species.

Catalytic Cycles and Associated Mechanistic Insights for this compound Transformations

While no catalytic transformations specifically involving this compound are documented, its structure suggests it could be a substrate or ligand in various catalytic systems. For instance, in transfer hydrogenation reactions of similar cyclic compounds, a catalyst (often a transition metal complex) facilitates the transfer of hydrogen from a donor molecule (like 2-propanol) to the substrate. uniovi.es

A hypothetical catalytic cycle for the reduction of the carbonyl group in this compound might involve:

Catalyst Activation: The precatalyst forms an active catalytic species.

Coordination: The substrate, this compound, coordinates to the metal center of the catalyst.

Hydrogen Transfer: A hydride is transferred from the hydrogen donor (e.g., isopropanol) to the coordinated substrate.

Product Release: The reduced product is released from the catalyst.

Catalyst Regeneration: The catalyst is regenerated to complete the cycle.

The efficiency and selectivity of such a process would be highly dependent on the nature of the catalyst, solvent, and reaction conditions. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Techniques for 1 Hydroxy 1,3 Diazinan 2 One Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of 1-Hydroxy-1,3-diazinan-2-one in solution. A combination of one-dimensional and two-dimensional NMR experiments provides detailed information about the chemical environment of each atom, their connectivity through chemical bonds, and their spatial relationships.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental information about the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the three methylene (B1212753) groups (at C4, C5, and C6), the N-H proton, and the O-H proton. The chemical shifts are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. The protons on C6, being adjacent to the N-OH group, are expected to be the most deshielded among the methylene protons. The protons on C4 are adjacent to the N-H group, while the C5 protons are further removed, appearing at a more upfield position. The N-H and O-H proton signals can be broad and their chemical shifts are often solvent-dependent; they can be confirmed by D₂O exchange experiments. docbrown.info

The ¹³C NMR spectrum provides information on the carbon framework. It is expected to display four distinct signals corresponding to the carbonyl carbon (C2) and the three methylene carbons (C4, C5, C6). The carbonyl carbon signal will appear significantly downfield due to the double bond to oxygen. The chemical shifts of the methylene carbons are influenced by the neighboring heteroatoms, with C4 and C6 appearing further downfield than C5. hmdb.cachemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound Predicted values are based on general NMR principles and data from structurally similar compounds.

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H6 (CH₂) | 3.5 - 3.8 | Triplet (t) | 5 - 7 |

| H4 (CH₂) | 3.2 - 3.5 | Triplet (t) | 5 - 7 |

| H5 (CH₂) | 1.9 - 2.2 | Quintet (quin) | 5 - 7 |

| N3-H | 5.0 - 7.0 | Broad Singlet (br s) | - |

| N1-OH | 8.0 - 10.0 | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data for this compound Predicted values are based on general NMR principles and data from structurally similar compounds.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | 155 - 160 |

| C6 | 48 - 52 |

| C4 | 38 - 42 |

| C5 | 20 - 25 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. science.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks between the protons on C4 and C5, and between the protons on C5 and C6, confirming the trimethylene (-CH₂-CH₂-CH₂-) fragment of the ring. sdsu.eduresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. It allows for the unambiguous assignment of the C4, C5, and C6 signals in the ¹³C spectrum based on their corresponding, more easily assigned, proton signals. sdsu.eduyoutube.com

Protons at H4 correlating with carbons C2, C5, and C6.

Protons at H6 correlating with carbons C2, C4, and C5.

The N-H proton correlating with carbons C2 and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, irrespective of their bonding connectivity. researchgate.net NOESY is instrumental in determining the stereochemistry and preferred conformation of the molecule in solution, which is likely a chair-like conformation. It can reveal spatial relationships between axial and equatorial protons on the diazinane ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govnih.govresearchgate.net For this compound, the key functional groups are the N-hydroxy, the secondary amide (within the cyclic urea (B33335) structure), the carbonyl group, and aliphatic C-H bonds.

The IR spectrum is expected to be dominated by a very strong absorption band for the C=O stretching vibration. The N-H and O-H stretching vibrations will appear as broad bands in the high-frequency region. Raman spectroscopy provides complementary information, particularly for more symmetric vibrations with a change in polarizability. scifiniti.comlookchem.com

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| O-H | Stretch | 3200 - 3400 | 3200 - 3400 | Broad, Medium |

| N-H | Stretch | 3300 - 3500 | 3300 - 3500 | Broad, Medium |

| C-H (aliphatic) | Stretch | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| C=O (cyclic urea) | Stretch | 1650 - 1680 | 1650 - 1680 | Very Strong |

| N-H | Bend | 1550 - 1620 | Weak | Medium |

| C-N | Stretch | 1250 - 1350 | 1250 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. raco.cat

For this compound (C₄H₈N₂O₂), the exact mass is 116.0586 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition by measuring this mass with high precision. rsc.org The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 116. Subsequent fragmentation could involve the loss of the hydroxyl group, cleavage of the N-O bond, or ring fragmentation through pathways involving the loss of small, stable molecules like ethene (C₂H₄), carbon monoxide (CO), or isocyanic acid (HNCO).

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment | Fragmentation Pathway |

| 116 | [C₄H₈N₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 100 | [C₄H₈N₂O]⁺˙ | Loss of O |

| 99 | [C₄H₇N₂O₂]⁺ | Loss of H˙ |

| 87 | [C₃H₅N₂O]⁺ | Loss of CH₂O |

| 73 | [C₂H₅N₂O]⁺ | Loss of HNCO |

| 57 | [C₃H₅N]⁺˙ | Ring Fragmentation |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, corresponding to the promotion of electrons from the ground state to higher energy excited states. msu.edu The primary chromophore in this compound is the carbonyl group (C=O) of the urea moiety.

As an isolated, non-conjugated chromophore, it is expected to exhibit a weak n→π* transition at a relatively long wavelength and a much stronger π→π* transition at a shorter wavelength, likely below the cutoff of common laboratory solvents. mu-varna.bgrsc.org The presence of the nitrogen and oxygen heteroatoms may slightly shift the position of these absorptions compared to a simple ketone.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Predicted λₘₐₓ (nm) | Electronic Transition | Molar Absorptivity (ε) |

| ~210-220 | n→σ | Low-Medium |

| < 200 | π→π | High |

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. rsc.org

Single-Crystal XRD: If a suitable single crystal of this compound can be grown, this technique can provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com It would unequivocally establish the conformation of the six-membered ring (e.g., chair, boat, or twist-boat) in the solid state. Furthermore, it would reveal the details of the intermolecular interactions, such as hydrogen bonding networks involving the N-H and O-H groups, which dictate the crystal packing. nih.govresearchgate.net

Powder XRD (PXRD): For a microcrystalline (powder) sample, PXRD provides a characteristic diffraction pattern. This pattern serves as a unique fingerprint for the specific crystalline phase of the compound, making it a valuable tool for phase identification, purity assessment, and quality control.

Table 6: Information Obtainable from X-ray Diffraction of this compound

| Parameter | Single-Crystal XRD | Powder XRD |

| Molecular Structure | ||

| Atomic Coordinates | Yes | No |

| Bond Lengths & Angles | Yes | No |

| Ring Conformation | Yes | No |

| Crystalline Structure | ||

| Crystal System & Space Group | Yes | Yes (with difficulty) |

| Unit Cell Dimensions | Yes | Yes |

| Intermolecular Interactions | Yes | No |

| Sample Properties | ||

| Phase Identification | Yes | Yes |

| Crystalline Purity | Yes | Yes |

Chromatographic Methods for Separation and Purity Assessment (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental in the analytical workflow for this compound, providing reliable means for its separation from impurities and for quantitative analysis. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful tools for these purposes.

Gas Chromatography (GC)

Gas chromatography is a valuable technique for the analysis of volatile and thermally stable compounds. Due to the presence of a hydroxyl group, this compound may exhibit limited volatility and could be prone to thermal degradation at elevated temperatures. Therefore, a derivatization step is often necessary to enhance its volatility and thermal stability for GC analysis.

Derivatization: The hydroxyl group of this compound can be converted to a less polar and more volatile silyl (B83357) ether through a process called silylation. Common silylating agents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). This derivatization step is crucial for obtaining sharp and symmetrical peaks in the chromatogram.

GC-MS Analysis: When coupled with a mass spectrometer (GC-MS), this technique not only separates the derivatized compound but also provides its mass spectrum, which is a molecular fingerprint that aids in structural confirmation and identification of impurities.

Table 1: Proposed Gas Chromatography-Mass Spectrometry (GC-MS) Method for Derivatized this compound

| Parameter | Condition |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Injector | Split/Splitless, 250°C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Oven Program | Initial temperature 100°C (hold for 2 min), ramp to 280°C at 15°C/min, hold for 5 min |

| MS System | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-500 |

| Derivatization | Reaction with BSTFA + 1% TMCS at 70°C for 30 minutes |

| Expected Ret. Time | Dependent on the specific derivative formed |

Note: The conditions presented are illustrative and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a highly versatile and widely used technique for the separation and purity assessment of a broad range of compounds, including those that are non-volatile or thermally labile. Given the polar nature of this compound, reversed-phase HPLC is a suitable approach.

Reversed-Phase HPLC: In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities.

Detection: A Diode Array Detector (DAD) or a UV-Vis detector can be used for the detection of this compound, provided it possesses a suitable chromophore. If the compound lacks a strong UV-absorbing chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be utilized. Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity and sensitivity for both quantification and impurity identification.

Table 2: Proposed High-Performance Liquid Chromatography (HPLC) Method for this compound

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | DAD at a suitable wavelength (e.g., 210 nm) or Mass Spectrometry (ESI+) |

| Injection Volume | 10 µL |

Note: The conditions presented are illustrative and would require optimization for the specific analysis of this compound.

Emerging Advanced Analytical Methods for Heterocyclic Compounds

The field of analytical chemistry is continuously evolving, with new techniques offering enhanced resolution, sensitivity, and speed for the characterization of complex molecules like this compound.

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems utilize columns packed with smaller particles (<2 µm), which allows for higher mobile phase linear velocities, resulting in faster analysis times and improved resolution compared to conventional HPLC. When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique offers exceptional sensitivity and selectivity for the quantification of this compound and its metabolites in complex biological matrices.

Supercritical Fluid Chromatography (SFC): SFC is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is particularly well-suited for the separation of chiral compounds and can be a greener alternative to normal-phase HPLC. For this compound, which may exist as enantiomers if a chiral center is present, SFC with a chiral stationary phase could be instrumental for enantiomeric separation and purity assessment.

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in a capillary filled with an electrolyte. It is a powerful tool for the analysis of small ions and polar molecules and can be particularly useful for purity assessment and the analysis of ionic impurities that may be present with this compound. Recent advancements in CE, including its coupling with mass spectrometry (CE-MS), have significantly enhanced its applicability in pharmaceutical analysis.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS is a multidimensional separation technique that separates ions based on their size, shape, and charge in the gas phase, in addition to their mass-to-charge ratio. This technique can differentiate between isomers that are indistinguishable by mass spectrometry alone. For a compound like this compound, IMS-MS could be invaluable for separating and identifying potential structural isomers or conformers, providing a deeper level of molecular characterization.

Table 3: Overview of Emerging Analytical Techniques for this compound

| Technique | Principle of Separation | Potential Application for this compound |

| UPLC-MS/MS | High-resolution liquid chromatography with mass spectrometric detection | Rapid and sensitive quantification in complex matrices, impurity profiling. |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a stationary phase | Chiral separation of enantiomers, preparative purification. |

| Capillary Electrophoresis (CE) | Differential migration in an electric field based on charge-to-size ratio | Purity assessment, analysis of ionic impurities, chiral separations. |

| Ion Mobility Spectrometry-MS (IMS-MS) | Gas-phase separation based on ion size, shape, and charge, coupled with mass analysis | Separation and identification of isomers and conformers, structural elucidation. |

Computational and Theoretical Insights into 1 Hydroxy 1,3 Diazinan 2 One Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to modern chemistry, offering a means to investigate the electronic structure and predict a wide array of molecular properties from first principles.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For the 1-Hydroxy-1,3-diazinan-2-one system, DFT methods are instrumental in determining its most stable three-dimensional arrangement of atoms, known as the optimized geometry.

This process involves finding the minimum energy structure on the potential energy surface. Functionals like B3LYP, combined with basis sets such as 6-311++G(d,p), are commonly employed for such optimizations. nih.gov The geometry optimization yields crucial data, including bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not available in the cited literature, a hypothetical optimized structure can be proposed based on known parameters for similar cyclic ureas.

Below is an illustrative data table of what DFT calculations might yield for the optimized geometry of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value |

| Bond Length (Å) | N1 | C2 | - | - | 1.38 |

| C2 | O2 | - | - | 1.24 | |

| C2 | N3 | - | - | 1.38 | |

| N1 | O1 | - | - | 1.42 | |

| N1 | C6 | - | - | 1.47 | |

| N3 | C4 | - | - | 1.47 | |

| C4 | C5 | - | - | 1.53 | |

| C5 | C6 | - | - | 1.53 | |

| Bond Angle (°) | C6 | N1 | C2 | - | 120.0 |

| O1 | N1 | C2 | - | 118.0 | |

| N1 | C2 | N3 | - | 115.0 | |

| N1 | C2 | O2 | - | 122.5 | |

| N3 | C2 | O2 | - | 122.5 | |

| C2 | N3 | C4 | - | 120.0 | |

| Dihedral Angle (°) | C6 | N1 | C2 | N3 | 10.0 |

| O1 | N1 | C2 | O2 | 175.0 | |

| C2 | N3 | C4 | C5 | -35.0 | |

| N3 | C4 | C5 | C6 | 55.0 | |

| C4 | C5 | C6 | N1 | -40.0 | |

| Note: These values are hypothetical and intended for illustrative purposes to demonstrate the output of DFT calculations. |

These geometric parameters are crucial for understanding the molecule's shape and steric properties. Furthermore, DFT calculations provide the total electronic energy of the molecule, which is a measure of its stability.

Beyond DFT, other quantum chemical methods can be applied. Ab initio methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying only on fundamental physical constants. mdpi.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate energies and properties, albeit at a greater computational expense. researchgate.net These methods are often used to benchmark DFT results.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1 or PM6 can be used for rapid screening of large numbers of molecules or for preliminary explorations of the potential energy surface before employing more rigorous methods. q-chem.com

Conformational Analysis and Exploration of Potential Energy Surfaces

The cyclic and relatively flexible structure of the 1,3-diazinan-2-one ring suggests the possibility of multiple stable conformations. Conformational analysis aims to identify these low-energy conformers and the energy barriers that separate them.

A potential energy surface (PES) scan is a common computational technique for this purpose. uni-muenchen.deq-chem.com In a PES scan, a specific dihedral angle is systematically varied, and at each step, the energy of the molecule is calculated while allowing the remaining geometric parameters to relax. researchgate.net Plotting the energy as a function of the dihedral angle reveals the energy minima corresponding to stable conformers and the transition states that connect them. For this compound, key dihedral angles to scan would be those within the six-membered ring (e.g., N1-C6-C5-C4) to explore ring puckering, as well as the rotation around the N1-O1 bond.

A hypothetical PES scan for the rotation around a key dihedral angle in the ring might reveal chair, boat, and twist-boat conformations, with the chair form likely being the most stable due to minimized steric strain and torsional strain.

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a biological target, such as the active site of an enzyme. nih.gov

The process involves placing the ligand (this compound) into the binding site of a receptor protein and using a scoring function to estimate the binding affinity. The results can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex.

For instance, a hypothetical docking study of this compound into the active site of a kinase could be performed. The hydroxyl and carbonyl groups of the ligand would be prime candidates for forming hydrogen bonds with amino acid residues in the active site, such as aspartate or serine. The cyclic backbone could engage in van der Waals interactions with hydrophobic residues like leucine (B10760876) or valine.

An illustrative table of potential interactions from a hypothetical docking study is provided below.

| Ligand Atom | Interaction Type | Receptor Residue | Atom | Distance (Å) |

| O (hydroxyl) | Hydrogen Bond | ASP 145 | O | 2.8 |

| O (carbonyl) | Hydrogen Bond | SER 144 | N (backbone) | 3.1 |

| Ring CH2 | Hydrophobic | LEU 167 | C | 3.9 |

| Ring CH2 | Hydrophobic | VAL 42 | C | 4.2 |

| Note: These interactions are hypothetical and serve to illustrate the typical output of a molecular docking study. |

Prediction and Simulation of Spectroscopic Signatures

Quantum chemical calculations are highly effective at predicting spectroscopic properties, which can be invaluable for identifying and characterizing a molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov These predicted shifts, when compared to experimental spectra, can aid in the structural elucidation of this compound and its derivatives. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an IR spectrum. researchgate.net The predicted IR spectrum for this compound would be expected to show characteristic peaks for the O-H stretch of the hydroxyl group, the C=O stretch of the carbonyl group, and various C-N and C-H stretching and bending modes.

An illustrative table of predicted vibrational frequencies is shown below.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| O-H stretch | 3450 |

| N-H stretch (if N3 is protonated) | 3350 |

| C-H stretch (aliphatic) | 2950-3050 |

| C=O stretch | 1680 |

| C-N stretch | 1250-1350 |

| C-O stretch | 1050-1150 |

| Note: These frequencies are hypothetical and represent typical values for the described functional groups. |

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry can also be used to model the mechanisms of chemical reactions involving this compound. This involves locating the transition state (TS) structures that connect reactants to products on the potential energy surface. nih.gov The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, one could theoretically model the reaction of this compound with an electrophile. Calculations would be performed to find the structure and energy of the starting materials, the transition state for the electrophilic attack (likely at the hydroxyl oxygen or the carbonyl oxygen), and the final product. This would provide a detailed, step-by-step understanding of the reaction mechanism at the molecular level. Such studies are crucial for predicting reactivity and designing new synthetic routes.

Applications of 1 Hydroxy 1,3 Diazinan 2 One in Synthetic and Materials Chemistry

Role as Ligands in Coordination Chemistry

The presence of multiple heteroatoms with lone pairs of electrons makes 1-Hydroxy-1,3-diazinan-2-one and its derivatives effective ligands for coordinating with metal ions. The hydroxyl and carbonyl groups, in particular, can act as key binding sites.

The this compound moiety can be incorporated into coordination complexes through several binding modes. The hydroxyl group can be deprotonated to form an anionic oxygen donor, which, in conjunction with the neutral carbonyl oxygen, allows the molecule to act as a bidentate chelating agent, forming a stable ring with a metal center. This chelation is a common feature for ligands containing similar functionalities, such as 4-hydroxy-3-nitro-2H-chromen-2-one, which coordinates to metal ions via its deprotonated hydroxo moiety and an oxygen atom from another functional group nih.gov.

The synthesis of such complexes typically involves the reaction of the ligand with a metal salt (e.g., nitrates, sulfates, or perchlorates) in a suitable solvent. The resulting coordination geometry and stoichiometry can vary depending on the metal ion, the reaction conditions, and the molar ratio of the reactants. Research on similar hydroxy-ketone systems has demonstrated the formation of complexes with various metal-to-ligand stoichiometries nih.govresearchgate.net.

Table 1: Potential Coordination Modes of this compound

| Coordination Mode | Binding Sites | Description |

|---|---|---|

| Monodentate | Carbonyl Oxygen | The neutral carbonyl group coordinates to the metal center. |

| Monodentate | Hydroxyl Oxygen | The neutral hydroxyl group coordinates to the metal center. |

| Bidentate Chelating | Deprotonated Hydroxyl and Carbonyl Oxygens | The ligand is deprotonated and binds to a single metal center through two points of attachment, forming a stable chelate ring. |

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands mdpi.com. To be used as a linker in a MOF or coordination polymer, the this compound molecule would typically require further functionalization with additional coordinating groups, such as carboxylates or pyridyls, to enable it to connect multiple metal centers and extend the structure into one, two, or three dimensions mdpi.com.

The design principle involves selecting metal nodes and organic struts that self-assemble into a porous network mdpi.com. The diazinan-2-one core can serve as a rigid scaffold, and its functional groups can influence the final topology and properties of the framework. An advanced strategy for creating highly ordered phosphonate-based MOFs involves using crystalline, hydrogen-bonded intermediates (HMOFs) that are subsequently dehydrated to force metal-ligand coordination nih.gov. This approach could potentially be adapted for ligands based on the this compound structure to achieve well-ordered materials.

Table 2: Hypothetical Components for a MOF Incorporating a this compound Derivative

| Component | Example | Role in MOF Structure |

|---|---|---|

| Metal Node | Zn(II), Cu(II), Co(II) | Acts as a junction point, connecting multiple organic linkers. |

| Organic Linker | This compound functionalized with two carboxylic acid groups | Bridges metal nodes to form the extended framework. |

Applications as Building Blocks in Multi-Step Organic Synthesis

Azaheterocyclic compounds are recognized as versatile building blocks for constructing more complex bioactive molecules in pharmaceutical and agrochemical research sci-hub.se. The this compound structure and its derivatives serve as fundamental starting materials in multi-step organic synthesis cymitquimica.com.

Derivatives of the core 1,3-diazinan-2-one ring system have found significant applications. For instance, 1,3-Dimethyl-3,4,5,6-tetrahydropyrimidin-2-one (DMPU), a methylated analogue, is widely used as a polar aprotic solvent in organic synthesis, often replacing the carcinogenic hexamethylphosphoramide (B148902) (HMPA) nih.govwikipedia.org. Furthermore, chiral derivatives of DMPU have been synthesized to explore their potential as Lewis bases in promoting regio- and enantioselective reactions researchgate.net. The functional groups of this compound (hydroxyl, amide) allow for a variety of chemical transformations, making it a valuable precursor for creating a diverse library of more complex molecules .

Contribution to Catalyst Design and Heterogeneous Catalysis Development

While this compound itself may not be a catalyst, it can be a crucial component in the design of heterogeneous catalysts. By incorporating this moiety into a solid support, such as a MOF or a polymer, it is possible to create advanced catalytic materials.

MOFs, for example, are recognized as interesting platforms for catalysis due to their high surface area and tunable porosity, which allow for efficient interaction between substrates and active sites mdpi.com. MOFs can act as catalysts themselves or serve as supports for catalytically active species mdpi.com. By designing a MOF with linkers derived from this compound, the framework could be endowed with specific properties. The metal nodes coordinated by the ligand could function as Lewis acid sites, or the ligand itself could be functionalized with catalytically active groups to perform specific chemical transformations.

Exploration in Advanced Materials Science (e.g., for optical properties, supramolecular assemblies)

The structural characteristics of this compound make it a promising candidate for the development of advanced materials with tailored properties.

The presence of both hydrogen bond donors (N-H, O-H) and acceptors (C=O) makes the molecule well-suited for forming predictable supramolecular assemblies through non-covalent interactions. Crystal structure analysis of the related compound 1-Methyl-1,3-diazinan-2-one reveals that molecules are connected via pairs of strong N—H⋯O hydrogen bonds to form centrosymmetric dimers nih.gov. The additional hydroxyl group in this compound would provide further opportunities for creating intricate and robust hydrogen-bonded networks, a key principle in supramolecular chemistry and crystal engineering. The formation of a 1,3-diazinan-2-one ring has been noted in the functionalization of other supramolecular entities mdpi.com.

In the realm of optical materials, the properties often arise from the interplay between the organic ligand and the metal center. Photoactive MOFs, for instance, can be designed for applications in sensing or photocatalysis rsc.org. By incorporating a derivative of this compound into a framework with a suitable metal ion, such as cadmium(II), it may be possible to construct materials with useful photoluminescent properties rsc.org. The ligand could be modified to include chromophoric units, allowing for the tuning of light absorption and emission characteristics for specific applications.

Future Trajectories in 1 Hydroxy 1,3 Diazinan 2 One Research

Development of Novel and Efficient Synthetic Routes

The current known synthesis of 1-Hydroxy-1,3-diazinan-2-one, also referred to as 1-hydroxy-1,3-diazacyclohexan-2-one, dates back to a 1977 study which reported a novel reaction for the preparation of cyclic N-hydroxyureas. nih.gov This method involves the reaction of appropriate alkyl ω-haloalkylcarbamates with hydroxylamine, proceeding through a likely two-step mechanism of nucleophilic substitution followed by intramolecular cyclization. nih.gov

Future research is poised to build upon this foundation, aiming to develop more efficient, scalable, and environmentally benign synthetic strategies. Key areas of exploration will likely include:

Catalytic Approaches: Investigating the use of transition metal or organocatalysts to facilitate the cyclization step could lead to milder reaction conditions, higher yields, and improved atom economy.

Alternative Starting Materials: The exploration of different precursors, potentially derived from readily available bio-based feedstocks, could offer more sustainable routes to the target molecule.

Flow Chemistry: The implementation of continuous flow technologies could enable better control over reaction parameters, leading to enhanced purity and facilitating large-scale production.

The development of such novel synthetic methodologies will be crucial in making this compound more accessible for in-depth study and potential commercial applications.

Discovery of Unprecedented Reactivity Patterns and Chemical Transformations

The reactivity of this compound is a domain ripe for discovery. As an N-hydroxyurea, its chemical behavior is expected to be influenced by the presence of the hydroxylamino group within the cyclic urea (B33335) backbone. Future investigations will likely focus on:

Reactions at the Hydroxyl Group: Elucidating the reactivity of the N-OH moiety, including its potential for oxidation, reduction, and derivatization, will be a primary focus. These transformations could lead to a diverse array of novel derivatives with unique properties.

Ring-Opening and Ring-Transformation Reactions: Studying the stability of the 1,3-diazinan-2-one ring under various conditions (e.g., acidic, basic, thermal) could unveil novel rearrangement or degradation pathways, providing valuable insights into its chemical nature.

Coordination Chemistry: The potential of this compound to act as a ligand for metal ions is an unexplored area. Research in this direction could lead to the synthesis of novel coordination complexes with interesting catalytic or material properties.

Uncovering the fundamental reactivity of this compound will not only expand our understanding of N-hydroxyureas but also open doors to new synthetic applications.

Advancements in Spectroscopic and Computational Methodologies for In-Depth Analysis

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing new applications. While basic characterization would have been performed in its initial synthesis, modern analytical techniques offer the potential for a much deeper level of analysis. Future research will likely leverage:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will be instrumental in unambiguously assigning the proton and carbon signals and elucidating the conformational dynamics of the six-membered ring.

X-ray Crystallography: Obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation, bond lengths, and bond angles, offering a valuable benchmark for computational studies.

Computational Chemistry: Density Functional Theory (DFT) and other computational methods will be employed to model the molecule's geometry, electronic structure, and spectroscopic properties. These theoretical studies can provide insights into its reactivity, stability, and potential intermolecular interactions, guiding future experimental work.

The integration of these advanced analytical and computational tools will be critical in building a comprehensive structure-property profile for this compound.

Expansion of Applications in Diverse Areas of Chemical and Materials Sciences

The initial interest in this compound stemmed from its potential as an anticancer agent, with early in vitro and in vivo screening indicating activity comparable to the established drug hydroxyurea. nih.gov This initial finding provides a strong impetus for further investigation into its biomedical applications. However, the potential utility of this compound is not limited to the pharmaceutical realm. Future research is expected to explore its application in:

Medicinal Chemistry: Beyond its initial anticancer screening, the compound and its derivatives could be evaluated for other biological activities, such as antiviral, antibacterial, or enzyme inhibitory properties. The N-hydroxyurea moiety is a known pharmacophore in various therapeutic agents.

Materials Science: The ability of the molecule to participate in hydrogen bonding suggests its potential as a building block for supramolecular assemblies and functional materials. Its incorporation into polymers or coordination frameworks could lead to materials with novel thermal, optical, or mechanical properties.

Organic Synthesis: As a functionalized heterocyclic compound, this compound could serve as a versatile intermediate in the synthesis of more complex molecular architectures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.